molecular formula C22H44N2O2 B166188 Glyodin CAS No. 556-22-9

Glyodin

Cat. No.: B166188
CAS No.: 556-22-9
M. Wt: 368.6 g/mol
InChI Key: DYMNZCGFRHLNMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glyodin, chemically known as hexaiodophloroglucinol, is an organic hexaiodine compound. It is a dark green solid that can appear as a crystalline or powder form. This compound is almost insoluble in water but has high solubility in organic solvents such as methanol, chloroform, and dimethyl sulfoxide. It is a stable compound that decomposes under high temperature, sunlight, and strong oxidants .

Synthetic Routes and Reaction Conditions:

    Phloroglucinol Method: Triiodobenzene is dissolved in concentrated nitric acid, and a phenol suspension is added.

    Benzene Iodide Method:

Industrial Production Methods: The industrial production of this compound typically follows the benzene iodide method due to its efficiency in large-scale synthesis. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Strong oxidants such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of this compound, often colorless.

    Substitution: Substituted this compound compounds with different functional groups.

Biochemical Analysis

Cellular Effects

It is known to be an organic fungicide , suggesting it may have effects on fungal cells. Its influence on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, remains to be explored.

Molecular Mechanism

It is known to be an organic fungicide

Scientific Research Applications

Glyodin has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Phloroglucinol: A precursor in the synthesis of Glyodin.

    Iodine Compounds: Other iodine-containing compounds with similar staining and redox properties.

Comparison:

    Uniqueness: this compound’s high iodine content and specific staining properties make it unique compared to other iodine compounds.

This compound’s versatility in various scientific applications, coupled with its unique chemical properties, makes it a valuable compound in research and industry.

Properties

IUPAC Name

acetic acid;2-heptadecyl-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40N2.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21-18-19-22-20;1-2(3)4/h2-19H2,1H3,(H,21,22);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMNZCGFRHLNMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NCCN1.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1040297
Record name Glyodin acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

556-22-9
Record name Glyodin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=556-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyodin [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole, 2-heptadecyl-4,5-dihydro-, acetate (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glyodin acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glyodin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.289
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYODIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J7MNN3GX2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glyodin
Reactant of Route 2
Reactant of Route 2
Glyodin
Reactant of Route 3
Reactant of Route 3
Glyodin
Reactant of Route 4
Reactant of Route 4
Glyodin
Reactant of Route 5
Reactant of Route 5
Glyodin
Reactant of Route 6
Glyodin
Customer
Q & A

Q1: What is glyodin and what is its primary use?

A1: this compound, chemically known as 2-heptadecyl-2-imidazoline acetate, is a fungicide primarily used in agriculture for controlling fungal diseases in various crops, including apples and pears. [, ]

Q2: Does this compound impact European red mite populations in orchards?

A3: Interestingly, multiple studies highlight the acaricidal effect of this compound on European red mite (Panonychus ulmi). Orchards treated with this compound showed considerably lower mite populations compared to those treated with captan, dodine, or other fungicides. This effect is observed over multiple years and suggests a consistent impact of this compound on mite populations. [, , ]

Q3: Are there any compatibility issues when using this compound with insecticides or other fungicides?

A5: Research shows that combining this compound with certain insecticides can impact their effectiveness. For example, combining this compound with Bacillus thuringiensis Berliner spores reduces the insecticide's efficacy against several pests. [] Additionally, in some cases, this compound may not significantly alter the efficacy of lead arsenate against codling moth compared to other fungicides like captan and dichlone. []

Q4: Are there any known cases of Venturia inaequalis developing resistance to this compound?

A8: Current research suggests that isolates of Venturia inaequalis collected from orchards with different fungicide programs, including those using this compound, did not show significant resistance development to this compound or other tested fungicides. []

Q5: What analytical methods are used to detect and quantify this compound residues?

A10: Thin layer chromatography coupled with matrix-assisted laser desorption ionization mass spectrometry (TLC-MALDI) is a sensitive technique for detecting and quantifying this compound residues in various matrices. This method offers high sensitivity and can detect this compound in picogram to nanogram ranges. []

Q6: Are there any concerns about the environmental impact of this compound use?

A11: While the provided research papers do not delve deep into the environmental impact of this compound, it is crucial to investigate its effects on beneficial insects, soil organisms, and water resources for a comprehensive understanding of its environmental profile. []

Q7: Are there any alternative fungicides to this compound for controlling apple scab and other fungal diseases?

A12: Yes, several alternative fungicides are available, including dodine, captan, thiram, and tecoram. Research suggests that these alternatives may offer varying levels of efficacy and potential advantages over this compound depending on the specific disease and application. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.